molecular formula C14H9FO B8168841 1-(4-Ethynylphenoxy)-3-fluorobenzene

1-(4-Ethynylphenoxy)-3-fluorobenzene

Cat. No.: B8168841
M. Wt: 212.22 g/mol
InChI Key: BULMEMWALMPFIS-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-fluorobenzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-fluorobenzene typically involves the reaction of 4-ethynylphenol with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy-fluorobenzene derivatives.

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Biology and Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethynylphenoxy)benzene: Lacks the fluorine atom, which may result in different reactivity and properties.

    1-(4-Ethynylphenoxy)-2-fluorobenzene: The position of the fluorine atom can influence the compound’s reactivity and interactions.

    1-(4-Ethynylphenoxy)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.

Uniqueness

1-(4-Ethynylphenoxy)-3-fluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which can influence its reactivity and the properties of the materials it is incorporated into. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-ethynyl-4-(3-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO/c1-2-11-6-8-13(9-7-11)16-14-5-3-4-12(15)10-14/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMEMWALMPFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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